molecular formula C19H22O6 B2413107 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid CAS No. 6256-05-9

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid

Cat. No.: B2413107
CAS No.: 6256-05-9
M. Wt: 346.379
InChI Key: KSZUUOFEQVFRQF-UHFFFAOYSA-N
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Description

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is an organic compound belonging to the class of phenylpropanoic acids It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

The reaction proceeds through the formation of a β-keto acid intermediate, which undergoes decarboxylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 3,3-Bis(3,4-dimethoxyphenyl)propanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,3-Bis(3,4-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, and other proteins involved in metabolic pathways.

    Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxycinnamic acid
  • 3,4-Dimethoxyhydrocinnamic acid
  • 3,4-Methylenedioxycinnamic acid

Uniqueness

3,3-Bis(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of two 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

3,3-bis(3,4-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O6/c1-22-15-7-5-12(9-17(15)24-3)14(11-19(20)21)13-6-8-16(23-2)18(10-13)25-4/h5-10,14H,11H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZUUOFEQVFRQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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